(+)-3,4-Didehydrocoronaridine
Description
Significance of Catharanthus roseus as a Source of Alkaloids
The Madagascar periwinkle, Catharanthus roseus, is a plant of immense pharmaceutical value, often described as a "chemical factory" due to its capacity to produce over 130 distinct terpenoid indole (B1671886) alkaloids (TIAs). mdpi.com This plant is the sole natural source of the bisindole anticancer drugs vinblastine (B1199706) and vincristine (B1662923), which are vital in modern chemotherapy for treating lymphomas and leukemia. nih.govnih.govpnas.org
Beyond these well-known chemotherapeutics, C. roseus also synthesizes other pharmacologically active alkaloids. These include ajmalicine, used as an antihypertensive agent, and serpentine. benthamscience.commdpi.com The great pharmaceutical interest in compounds like vinblastine and vincristine is contrasted by their extremely low concentrations in the plant, which makes their extraction and purification a costly process. benthamscience.commdpi.com This economic challenge has spurred extensive research into understanding and manipulating the TIA biosynthetic pathways through metabolic engineering and synthetic biology to enhance the production of these high-value compounds. benthamscience.comnih.gov
| Alkaloid from C. roseus | Pharmacological Significance |
| Vinblastine | Anticancer agent nih.govnih.gov |
| Vincristine | Anticancer agent nih.govnih.gov |
| Ajmalicine | Antihypertensive mdpi.com |
| Serpentine | Antihypertensive properties benthamscience.com |
| Catharanthine (B190766) | Precursor to vinblastine/vincristine mdpi.comin-part.com |
| Vindoline (B23647) | Precursor to vinblastine/vincristine mdpi.comin-part.com |
Biogenetic Context of (+)-3,4-Didehydrocoronaridine within Iboga Alkaloids
(+)-3,4-Didehydrocoronaridine, or catharanthine, is classified as an Iboga-type alkaloid. oup.com The biosynthesis of Iboga alkaloids begins with the universal precursor strictosidine (B192452), which undergoes deglucosylation and a series of enzymatic rearrangements to form the characteristic carbon skeleton. oup.com The pathway leading to (+)-catharanthine in C. roseus is distinct from the biosynthesis of other Iboga alkaloids found in different plant species, such as Tabernanthe iboga, the source of ibogaine (B1199331). nih.govescholarship.org
While the early stages of the biosynthetic pathways in C. roseus and T. iboga share homologous enzymes, the late-stage cyclization step that defines the iboga scaffold is enantioselective. nih.govescholarship.org In C. roseus, the pathway proceeds through intermediates like stemmadenine (B1243487) acetate (B1210297) and precondylocarpine acetate to yield the (+)-enantiomer, catharanthine. nih.gov In contrast, T. iboga produces (−)-iboga alkaloids, such as (−)-coronaridine and the psychoactive agent ibogaine, highlighting a key divergence in plant specialized metabolism. nih.govwikipedia.org This enantiomeric specificity underscores the highly regulated and species-specific nature of complex alkaloid biosynthesis.
Role as a Precursor in Complex Alkaloid Biosynthesis
The most critical biochemical function of (+)-3,4-didehydrocoronaridine (catharanthine) is its role as a key building block in the formation of the dimeric, or bisindole, alkaloids vinblastine and vincristine. nih.govin-part.com These complex anticancer agents are not produced directly but are synthesized through the coupling of two different monomeric precursors: catharanthine (an Iboga-type alkaloid) and vindoline (an Aspidosperma-type alkaloid). nih.govresearchgate.net
| Precursor / Intermediate | Enzyme(s) | Product(s) |
| Tryptamine (B22526) + Secologanin (B1681713) | Strictosidine Synthase | Strictosidine |
| Strictosidine | Multiple Steps | Catharanthine & Tabersonine (B1681870) |
| Tabersonine | T16H, 16OMT, NMT, D4H, DAT | Vindoline |
| Catharanthine + Vindoline | Peroxidase (PRX1) | α-3′,4′-Anhydrovinblastine |
| α-3′,4′-Anhydrovinblastine | Unknown Hydrolase | Vinblastine |
| Vinblastine | Unknown Hydroxylase | Vincristine |
| This table provides a simplified overview of the key steps. Many reactions, particularly those leading from strictosidine, involve numerous uncharacterized enzymatic steps. nih.govresearchgate.net |
Properties
Molecular Formula |
C21H24N2O2 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
methyl (1R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylate |
InChI |
InChI=1S/C21H24N2O2/c1-3-14-10-13-11-21(20(24)25-2)18-16(8-9-23(12-13)19(14)21)15-6-4-5-7-17(15)22-18/h4-7,10,13,19,22H,3,8-9,11-12H2,1-2H3/t13?,19?,21-/m0/s1 |
InChI Key |
CMKFQVZJOWHHDV-BPLLPPDFSA-N |
Isomeric SMILES |
CCC1=CC2C[C@]3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC |
Canonical SMILES |
CCC1=CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC |
Origin of Product |
United States |
Biosynthetic Pathways and Regulation of + 3,4 Didehydrocoronaridine
Enzymatic Steps in the Indole (B1671886) Alkaloid Biosynthesis
The biosynthesis of (+)-3,4-didehydrocoronaridine, also known as catharanthine (B190766), is a multi-step process involving a cascade of specialized enzymes. nih.gov The journey begins with the condensation of tryptamine (B22526), derived from the shikimate pathway, and secologanin (B1681713), from the terpenoid pathway, to form strictosidine (B192452). nih.gov This foundational step is catalyzed by strictosidine synthase (STR). nih.gov Subsequently, strictosidine undergoes deglycosylation by strictosidine β-glucosidase (SGD) to yield a highly reactive aglycone. nih.gov
The pathway then diverges, leading to a variety of indole alkaloid scaffolds. For the formation of the iboga-type skeleton of (+)-3,4-didehydrocoronaridine, a series of complex enzymatic reactions ensue. Key among these are enzymes homologous to those found in the biosynthesis of other iboga alkaloids, such as precondylocarpine acetate (B1210297) synthase (PAS) and dihydroprecondylocarpine acetate synthase (DPAS). nih.gov These enzymes are involved in the formation of a crucial and unstable intermediate, dehydrosecodine. nih.govnih.gov The final and defining step is the formal [4+2] cycloaddition (Diels-Alder reaction) of dehydrosecodine, catalyzed by catharanthine synthase (CS), to yield (+)-3,4-didehydrocoronaridine. nih.govresearchgate.net This enzymatic cyclization is highly specific, yielding the (+)-enantiomer. d-nb.info
Interestingly, the biosynthesis of the enantiomeric (–)-coronaridine in Tabernanthe iboga follows a similar path but utilizes a distinct cyclase, coronaridine (B1218666) synthase (CorS), which catalyzes the formation of the opposite enantiomer and involves an additional reduction step. nih.govnih.govresearchgate.net This highlights the pivotal role of these cyclase enzymes in determining the final stereochemistry of the iboga alkaloid scaffold. pnas.org
Precursor Incorporation and Transformation Mechanisms
The biosynthesis of (+)-3,4-didehydrocoronaridine relies on the incorporation and transformation of key precursors derived from primary metabolism. The indole ring of the molecule originates from the amino acid tryptophan, while the monoterpenoid portion is derived from geranyl pyrophosphate (GPP) via the methylerythritol phosphate (B84403) (MEP) pathway. nih.govthieme-connect.com
The transformation of these precursors is a highly orchestrated process. Tryptophan is first decarboxylated by tryptophan decarboxylase (TDC) to produce tryptamine. nih.gov Concurrently, GPP is converted to the iridoid secologanin through a series of enzymatic steps. The convergence of these two pathways occurs when strictosidine synthase (STR) facilitates the Pictet-Spengler reaction between tryptamine and secologanin to form strictosidine. nih.gov
Subsequent transformations involve the enzymatic conversion of strictosidine to the unstable intermediate dehydrosecodine. nih.govclockss.org This intermediate is a critical branch point. In the biosynthesis of (+)-3,4-didehydrocoronaridine, catharanthine synthase (CS) captures and orients dehydrosecodine within its active site to facilitate a specific intramolecular Diels-Alder reaction, leading to the formation of the characteristic iboga alkaloid framework. nih.govresearchgate.net The mechanism of CS is distinct from that of tabersonine (B1681870) synthase (TS) and coronaridine synthase (CorS), which act on the same dehydrosecodine precursor but yield different alkaloid scaffolds through alternative cyclization modes. nih.gov
Genetic and Molecular Regulation of Biosynthetic Enzymes
The production of (+)-3,4-didehydrocoronaridine is tightly regulated at the genetic and molecular level, ensuring its synthesis occurs in specific tissues and in response to particular developmental and environmental cues. The genes encoding the biosynthetic enzymes are often coordinately regulated. nih.gov
Key transcription factors have been identified that play a crucial role in orchestrating the expression of these genes. In Catharanthus roseus, a well-studied model for monoterpenoid indole alkaloid biosynthesis, several families of transcription factors are involved. These include the APETALA2/Ethylene Response Factor (AP2/ERF) domain proteins, such as the Octadecanoid-Responsive Catharanthus AP2-domain (ORCA) proteins (e.g., ORCA2, ORCA3). d-nb.infouniversiteitleiden.nl These ORCA transcription factors are known to regulate the expression of early pathway genes like TDC and STR. d-nb.infouniversiteitleiden.nl
Another important class of regulators are the basic helix-loop-helix (bHLH) transcription factors, such as CrMYC2. oup.com CrMYC2 acts as a master regulator, influencing the expression of the ORCA genes and other downstream targets in response to jasmonate signaling. oup.com The interplay between these activators and various repressor proteins, such as those from the bZIP and ZCT families, creates a complex regulatory network that fine-tunes the output of the biosynthetic pathway. d-nb.infooup.com
Furthermore, environmental signals like light, UV radiation, and elicitors from pathogens can modulate the expression of these regulatory and biosynthetic genes, often through signaling molecules like jasmonic acid. nih.govd-nb.info This intricate regulatory web allows the plant to dynamically control the production of (+)-3,4-didehydrocoronaridine and other related alkaloids.
In Vitro and In Vivo Studies on Biosynthetic Enhancement
Efforts to increase the production of (+)-3,4-didehydrocoronaridine and other valuable monoterpenoid indole alkaloids have explored various in vitro and in vivo strategies. Plant cell and tissue cultures of species like Catharanthus roseus and Tabernaemontana divaricata have been a primary focus for these studies. nih.govijrrjournal.com
In Vitro Approaches:
Elicitation: The application of elicitors, such as fungal extracts or methyl jasmonate, to cell suspension cultures has been shown to significantly induce the expression of biosynthetic genes and enhance alkaloid accumulation. nih.govd-nb.info
Precursor Feeding: Supplying the culture medium with biosynthetic precursors like tryptophan and loganin (B1675030) can bypass potential bottlenecks in the early stages of the pathway and boost the production of downstream alkaloids. nih.gov
Metabolic Engineering: Overexpression of key regulatory genes, such as ORCA3, or biosynthetic genes like TDC and STR, in cell cultures has demonstrated the potential to increase the flux through the pathway and elevate alkaloid yields. oup.com
In Vivo Approaches:
Genetic Modification of Plants: Creating transgenic plants with altered expression of regulatory or biosynthetic genes is a long-term strategy for enhancing alkaloid production in whole plants. oup.com
Environmental Manipulation: Studies have shown that factors like temperature can influence the accumulation of coronaridine, a related iboga alkaloid, suggesting that optimizing growing conditions could be a viable strategy for increasing yields.
These studies provide a foundation for developing commercially viable biotechnological production platforms for (+)-3,4-didehydrocoronaridine and other medicinally important alkaloids, potentially offering a more sustainable and controlled supply chain compared to extraction from wild or cultivated plants.
Chemical Synthesis and Structural Modifications of + 3,4 Didehydrocoronaridine
Total Synthesis Approaches to the Iboga Core Structure
The total synthesis of the iboga alkaloid core has been a long-standing area of interest in organic chemistry, stimulating the development of new synthetic methods. nih.gov The primary challenges in synthesizing this structure lie in the controlled construction of the isoquinuclidine core and the fused seven-membered tetrahydroazepine ring. nih.gov
Early approaches to the iboga skeleton heavily relied on cycloaddition reactions. The first total synthesis of ibogamine (B1202276), a foundational member of the iboga family, was achieved by Büchi and colleagues in the mid-1960s. nih.gov A key step in this synthesis was the use of a [4+2] Diels-Alder cycloaddition to construct the isoquinuclidine core. nih.gov
More recent synthetic strategies have focused on improving efficiency, scalability, and versatility, allowing for the production of various analogues. ucdavis.eduresearchgate.net Modern methods often employ different key reactions to assemble the complex pentacyclic system. For instance, a gram-scale total synthesis of (±)-ibogamine was developed utilizing a sequence involving a Fukuyama-Mitsunobu fragment coupling and a macrocyclic Friedel-Crafts alkylation to form the nitrogen-containing core. nih.govacs.org This was followed by a regio- and diastereoselective hydroboration and an intramolecular SN2 reaction that simultaneously formed both the tetrahydroazepine and isoquinuclidine rings in a late-stage cyclization. nih.gov Other powerful reactions, such as palladium-catalyzed cyclizations, have also been employed to efficiently construct the iboga framework. researchgate.net
| Synthesis Strategy | Key Reactions | Target Molecule | Reference |
| Büchi Synthesis | Diels-Alder Cycloaddition | (±)-Ibogamine | nih.gov |
| Modern Gram-Scale Synthesis | Mitsunobu Coupling, Friedel-Crafts Alkylation, Hydroboration | (±)-Ibogamine | nih.govacs.org |
| Palladium-Based Strategy | Palladium-Catalyzed Reactions | Ibogaine (B1199331) & Analogues | researchgate.net |
| Pyridine-Based Synthesis | Not specified | Ibogaine & Analogues | ucdavis.edu |
Stereoselective Synthesis Methodologies
Achieving the correct stereochemistry is a critical aspect of synthesizing biologically active iboga alkaloids. The first enantioselective total synthesis of an iboga alkaloid was reported by Trost in the late 1970s, which utilized an asymmetric [4+2] cycloaddition reaction to control the stereochemistry of the isoquinuclidine core. nih.gov
Later advancements have introduced other methods for achieving high levels of stereocontrol. One notable approach involves the use of a chiral phase-transfer catalyst (PTC) to catalyze an asymmetric Michael/aldol cascade reaction. bohrium.com This method allows for the construction of an enantioenriched aza[3.3.1]-bridged cycle, which serves as a common core intermediate for a divergent synthesis of several post-iboga indole (B1671886) alkaloids. bohrium.com
Photoredox catalysis has also emerged as a powerful tool for stereoselective manipulation in the semisynthesis of iboga alkaloids. nih.gov For example, the conversion of (+)-catharanthine to (+)-coronaridine represents a net hydrogenation where the diastereoselectivity is controlled by the reaction conditions, leading to the opposite diastereomer of what is obtained through standard catalytic hydrogenation with Adams' catalyst. nih.gov Such methodologies are crucial for producing specific enantiomers or diastereomers, which often exhibit distinct biological activities. nih.gov
| Methodology | Key Feature | Application | Reference |
| Asymmetric Cycloaddition | Asymmetric [4+2] cycloaddition | First enantioselective synthesis of an iboga alkaloid | nih.gov |
| Phase-Transfer Catalysis | Asymmetric Michael/aldol cascade reaction | Construction of enantioenriched core intermediates | bohrium.com |
| Photoredox Catalysis | Diastereoselective hydrogenation | Semisynthesis of (+)-coronaridine from (+)-catharanthine | nih.gov |
Semisynthesis and Derivatization Strategies
Semisynthesis, which involves the chemical modification of readily available natural products, is a vital strategy for producing rare iboga alkaloids and generating novel analogues for research. nih.gov A common starting material for these efforts is (+)-catharanthine, an abundant iboga alkaloid that can be isolated from the plant Catharanthus roseus. nih.govnih.gov
Visible light photoredox catalysis has been effectively used to convert (+)-catharanthine into other structurally related natural products. nih.gov This method allows for mild and chemoselective modifications of the complex alkaloid structure. Through this approach, (+)-catharanthine has been successfully converted into (−)-pseudotabersonine, (−)-pseudovincadifformine, and (+)-coronaridine in high yields. nih.gov Another example of semisynthesis is the production of ibogaine from voacangine, an alkaloid found in the Voacanga africana plant. researchgate.net These strategies provide access to compounds that are difficult to obtain from natural sources or through total synthesis. ucdavis.edu
The introduction of fluorine atoms into bioactive molecules is a common strategy in medicinal chemistry to modulate properties such as metabolic stability, binding affinity, and lipophilicity. The synthesis of fluorinated iboga alkaloids has been explored to create novel analogues with potentially improved pharmacological profiles. enseignementsup-recherche.gouv.fr
One approach involves the synthesis of fluorinated derivatives of catharanthine (B190766), which can then serve as precursors for other modified iboga alkaloids. enseignementsup-recherche.gouv.fr While specific reports on the direct fluorination of (+)-3,4-didehydrocoronaridine are scarce, the general principles of synthesizing fluorinated heterocycles are well-established. bioorganica.com.uanih.gov These methods often involve either using building blocks that already contain fluorine or employing specialized fluorinating reagents. bioorganica.com.ua The synthesis of fluorinated catharanthine analogues demonstrates the feasibility of incorporating fluorine into the complex iboga scaffold, opening the door for further derivatization and biological evaluation. enseignementsup-recherche.gouv.fr
The generation of a diverse library of analogues is essential for conducting structure-activity relationship (SAR) studies. researchgate.net These studies aim to understand how specific structural features of a molecule contribute to its biological activity, which is crucial for designing safer and more effective therapeutic agents. researchgate.netresearchgate.net
In the context of iboga alkaloids, extensive SAR studies have been performed by synthesizing and evaluating numerous congeners. researchgate.net For example, to develop safer alternatives to ibogaine, which has noted cardiotoxic effects, researchers synthesized 15 congeners of 18-methoxycoronaridine (18-MC). researchgate.net This involved modifying the methoxycarbonyl and C-18 substituents and contracting the isoquinuclidine ring. The subsequent biological evaluation of these analogues at nicotinic acetylcholine (B1216132) receptors helped to correlate specific structural modifications with the desired anti-addictive properties. researchgate.net
Another large-scale effort involved the creation of a library of over 120 members based on the phytotoxin coronatine, which, although not an iboga alkaloid, exemplifies the comprehensive approach to SAR. nih.gov Such studies, combining scalable synthesis with biological assessment and computational modeling, are critical for identifying the key determinants of a compound's potency and for the rational design of new therapeutic leads. ucdavis.edunih.gov
Mechanistic Pharmacology and Molecular Interactions of + 3,4 Didehydrocoronaridine
Modulation of Voltage-Gated Ion Channels
Voltage-gated ion channels are crucial for regulating cellular excitability and signaling pathways. (+)-3,4-Didehydrocoronaridine has been shown to interact with specific types of these channels, leading to significant physiological responses.
(+)-3,4-Didehydrocoronaridine, also known as catharanthine (B190766), is an inhibitor of Voltage-Operated L-type Ca2+ Channels (VOCCs) medchemexpress.commedchemexpress.comtargetmol.com. These channels are critical in mediating the influx of calcium ions into cells, which triggers a variety of cellular processes, including muscle contraction and hormone release. The inhibitory action of (+)-3,4-Didehydrocoronaridine on VOCCs has been demonstrated to have significant effects on cardiovascular function medchemexpress.com.
Research has revealed that (+)-3,4-Didehydrocoronaridine exhibits a notable differential effect in its inhibition of VOCCs in cardiomyocytes versus vascular smooth muscle cells (VSMCs) medchemexpress.commedchemexpress.comdoi.org. Patch-clamp studies have demonstrated that the compound inhibits VOCC currents in both cell types, but with significantly different potencies doi.org.
In vascular smooth muscle cells, (+)-3,4-Didehydrocoronaridine demonstrates a potent inhibitory effect on VOCCs, with a reported half-maximal inhibitory concentration (IC50) of 8 µM medchemexpress.commedchemexpress.com. This inhibition in VSMCs leads to vasodilation, which contributes to a decrease in blood pressure doi.org. In contrast, its inhibitory effect on VOCCs in cardiomyocytes is considerably less potent, with a reported IC50 of 220 µM medchemexpress.commedchemexpress.com. This differential sensitivity suggests that the primary site of action for the compound's hypotensive effects is the resistance vasculature, while the blockade of cardiac VOCCs may contribute to reductions in heart rate and cardiac contractility at higher concentrations doi.org.
| Cell Type | IC50 (µM) | Primary Effect |
|---|---|---|
| Vascular Smooth Muscle Cells (VSMCs) | 8 | Vasodilation |
| Cardiomyocytes | 220 | Reduced Contractility and Heart Rate |
Beyond its effects on L-type calcium channels, (+)-3,4-Didehydrocoronaridine also directly blocks CaV2.2 channels doi.orgwikipedia.org. CaV2.2, or N-type, voltage-gated calcium channels are predominantly located in the nervous system and play a critical role in the release of neurotransmitters nih.gov. The blockade of these channels is a known mechanism for analgesic effects. Studies have indicated that the anti-neuropathic pain effects of coronaridine (B1218666) congeners, including (+)-3,4-Didehydrocoronaridine, may be mediated through the inhibition of CaV2.2 channels doi.org.
Inhibition of Voltage-Operated L-type Ca2+ Channels (VOCCs)
Ligand-Gated Ion Channel Modulation
Ligand-gated ion channels are another major target for (+)-3,4-Didehydrocoronaridine, contributing to its complex pharmacological actions.
(+)-3,4-Didehydrocoronaridine has been shown to interact with nicotinic acetylcholine (B1216132) receptors (nAChRs), which are crucial for synaptic transmission in the central and peripheral nervous systems wikipedia.org.
Research indicates that (+)-3,4-Didehydrocoronaridine competitively inhibits several nAChR subtypes, with a notable preference for the α9α10 subtype doi.orgwikipedia.org. Its potency at α9α10 nAChRs is higher than its activity at the α3β4 and α4β2 subtypes doi.orgwikipedia.org. The inhibition of these specific nAChR subtypes, particularly in the central and peripheral nervous systems, is thought to contribute to the compound's observed anti-neuropathic pain properties doi.org.
| nAChR Subtype | Relative Potency |
|---|---|
| α9α10 | Higher |
| α3β4 | Lower |
| α4β2 | Lower |
Potentiation of GABA-A Receptors
(+)-3,4-Didehydrocoronaridine, also known as (+)-catharanthine, has been identified as a positive allosteric modulator of γ-aminobutyric acid type A (GABA-A) receptors. Research indicates that this compound potentiates the function of various human (h) GABA-A receptor subtypes. Electrophysiological studies have demonstrated that (+)-catharanthine enhances the activity of these receptors in a manner that is not dependent on the presence of the γ2 subunit, distinguishing its mechanism from that of benzodiazepines.
The potentiation effect exhibits a degree of subtype selectivity. For instance, studies on different receptor combinations have shown varying potencies, with the EC50 values indicating a stronger effect on certain subtypes over others. The compound is reportedly more than twice as potent and efficient at hα1β2γ2 receptors when compared to (±)-18-methoxycoronaridine ((±)-18-MC).
Table 1: Potentiation of Human GABA-A Receptor Subtypes by (+)-3,4-Didehydrocoronaridine : Use the slider to filter receptors by their EC50 value. html
| GABA-A Receptor Subtype | EC50 (μM) |
|---|---|
| hα1β2 | 4.6 ± 0.8 |
| hα2β2γ2 | 12.6 ± 3.8 |
| hα1β2γ2 | 14.4 ± 4.6 |
Other Cellular Signaling Pathway Modulations
No published research data is currently available to confirm or quantify the activity of (+)-3,4-Didehydrocoronaridine on voltage-gated sodium channels.
Structure Activity Relationship Sar Investigations of + 3,4 Didehydrocoronaridine and Its Analogues
Correlating Structural Features with Ion Channel Modulatory Activity
The interaction of (+)-3,4-didehydrocoronaridine and its analogues with various ion channels is a key area of its pharmacological activity. Research has demonstrated that the alkaloid's core structure is a potent modulator of several channel types, with its efficacy being highly dependent on the specific channel subtype and the cellular environment.
Detailed electrophysiological studies have revealed that catharanthine (B190766) is an inhibitor of voltage-operated L-type Ca²⁺ channels (VOCCs). medchemexpress.commedchemexpress.eumedchemexpress.com The inhibitory potency of catharanthine shows significant variation between different cell types, suggesting that its structural features allow for differential interaction with various channel isoforms. For instance, it exhibits a moderate inhibitory effect on VOCCs in cardiomyocytes while being substantially more potent in vascular smooth muscle cells (VSMCs). medchemexpress.commedchemexpress.com This tissue-specific activity highlights the nuanced relationship between the compound's structure and its interaction with the channel protein.
Beyond calcium channels, structural analysis has identified catharanthine as a potent inhibitor of Transient Receptor Potential Melastatin 8 (TRPM8) channels. wikipedia.org The activity of coronaridine (B1218666) congeners, including (+)-3,4-didehydrocoronaridine, has also been linked to the blockade of voltage-gated sodium channels. researchgate.net Furthermore, the broader family of iboga alkaloids, to which catharanthine belongs, has been shown to interact with potassium channels; the parent compound ibogaine (B1199331) is a known inhibitor of the hERG potassium channel, a characteristic often associated with non-polar, basic amine structures like that of catharanthine. nih.gov
Table 1: Inhibitory Activity of (+)-3,4-Didehydrocoronaridine on L-type Ca²⁺ Channels
| Cell Type | Target | IC₅₀ Value | Reference |
|---|---|---|---|
| Vascular Smooth Muscle Cells (VSMCs) | Voltage-Operated L-type Ca²⁺ Channel (VOCC) | 8 µM | medchemexpress.commedchemexpress.com |
| Cardiomyocytes | Voltage-Operated L-type Ca²⁺ Channel (VOCC) | 220 µM | medchemexpress.commedchemexpress.com |
Relationship Between Chemical Structure and Neurotransmitter Receptor Binding
The chemical structure of (+)-3,4-didehydrocoronaridine is well-suited for interaction with a variety of neurotransmitter receptors, acting as both an antagonist and a potentiator depending on the receptor type. SAR studies have begun to map the specific structural determinants responsible for these activities.
Catharanthine and related alkaloids are recognized as noncompetitive antagonists of muscle-type nicotinic acetylcholine (B1216132) receptors (nAChRs). wikipedia.org Further investigation into its subtype selectivity revealed that (+)-catharanthine competitively inhibits α9α10 nAChRs with greater potency than its effect on α3β4 and α4β2 nAChRs. wikipedia.org This indicates that the specific arrangement of the isoquinuclidine core and the indole (B1671886) moiety is critical for its affinity and selectivity within the nAChR family.
In contrast to its antagonistic effects at nAChRs, (+)-catharanthine acts as a positive allosteric modulator of γ-aminobutyric acid type A (GABAᴀ) receptors. researchgate.net Its potentiating effect is subtype-dependent, showing significantly higher efficacy at receptors containing β2 or β3 subunits compared to those with a β1 subunit. researchgate.net This potentiation is sensitive to specific amino acid mutations at the binding site, such as the β2(N265S) mutation, which confirms a direct and specific interaction. researchgate.net
The broader iboga alkaloid scaffold shows diverse receptor interactions. For example, ibogaine and its primary metabolite, noribogaine, are inhibitors of the vesicular monoamine transporter 2 (VMAT2) and the serotonin (B10506) transporter (SERT). biorxiv.org SAR studies of these analogues demonstrate that modifications, such as the removal of the 5-methoxy group to yield ibogamine (B1202276), can invert the selectivity between these two transporters. biorxiv.org While not a direct property of catharanthine itself, this illustrates how small structural changes on the core iboga framework dictate neurotransmitter receptor and transporter interactions.
Table 2: Activity of (+)-3,4-Didehydrocoronaridine at Neurotransmitter Receptors
| Receptor Target | Effect | Key Finding | Reference |
|---|---|---|---|
| GABAᴀ Receptors (β2/3-containing) | Positive Allosteric Modulator | 2.4-3.5x more efficacious than at β1-containing subtypes. | researchgate.net |
| α9α10 Nicotinic Acetylcholine Receptors | Competitive Antagonist | Higher potency compared to α3β4 and α4β2 subtypes. | wikipedia.org |
| Muscle-type Nicotinic Acetylcholine Receptors | Noncompetitive Antagonist | General antagonism observed for catharanthine alkaloids. | wikipedia.org |
| α6-Nicotinic Acetylcholine Receptors | Inhibitor | Contributes to modulation of dopamine (B1211576) transmission. | researchgate.net |
| Dopamine Transporter (DAT) | Inhibitor | Contributes to modulation of dopamine transmission. | researchgate.net |
Impact of Stereochemistry on Biological Activity
Stereochemistry is a paramount factor governing the biological activity of the iboga alkaloids, including (+)-3,4-didehydrocoronaridine. The rigid, three-dimensional architecture of these molecules means that subtle changes in the spatial orientation of substituent groups can lead to profound differences in pharmacological effects.
A striking example of stereochemical importance is found in nature itself. The biosynthetic pathways in the plant Catharanthus roseus produce iboga alkaloids of the (+)-enantiomeric series, such as (+)-catharanthine. nih.gov In contrast, plants of the Tabernanthe iboga genus produce alkaloids of the opposite, (–)-enantiomeric series, like (–)-coronaridine. nih.gov This divergence underscores the high degree of stereospecificity of the enzymes involved in their biosynthesis, which assemble the complex scaffold into a single, specific stereoisomer.
The critical role of stereochemistry is further exemplified in the semisynthesis of the anticancer drug vinblastine (B1199706), which involves the coupling of catharanthine with vindoline (B23647). This reaction, particularly when promoted by Fe(III), is remarkably diastereoselective, exclusively forming the natural and therapeutically active C16' diastereomer. nih.gov Alternative synthetic conditions can lead to the formation of the unnatural C16' stereoisomer, which has vastly different biological properties. nih.gov
SAR studies on related bisindole alkaloids, which contain a catharanthine-like unit, also reinforce the importance of stereochemistry. For instance, subtle differences in the stereochemistry at the C-16 position of voacamine (B1217101) analogues lead to distinct three-dimensional conformations and, consequently, different biological activity profiles. mdpi.com Similarly, extensive research on vinblastine analogues has shown that modifications affecting the stereocenters, such as at the C20' position, have a dramatic impact on the molecule's cytotoxicity and tubulin-binding affinity. researchgate.netmdpi.com Therefore, the specific (+) configuration of 3,4-didehydrocoronaridine is integral to its characteristic biological interactions.
Computational and Molecular Modeling Approaches in SAR Studies
Computational and molecular modeling techniques have become indispensable tools for elucidating the structure-activity relationships of (+)-3,4-didehydrocoronaridine and its analogues. These in silico approaches provide critical insights into the molecular basis of their interactions with biological targets, guiding the design of new compounds with enhanced potency or selectivity.
Molecular docking has been particularly instrumental in defining the binding site of (+)-catharanthine on the GABAᴀ receptor. researchgate.net These computational models predicted that catharanthine binds at the transmembrane β(+)/α(-) intersubunit interface. researchgate.net The models further suggested that the stability of this interaction is derived from the formation of specific hydrogen bonds with key amino acid residues, including β2-N265, β2-R269, β2-K279, and β2-D282, which are located in or near the transmembrane loops. researchgate.net These predictions were subsequently corroborated by site-directed mutagenesis experiments, validating the accuracy of the computational approach.
Beyond specific binding site analysis, a range of computational methods are applied to the broader class of iboga alkaloids. Molecular modeling studies have been used to explore the SAR of ibogamine analogues at the sigma-2 receptor, helping to identify key structural features for affinity and selectivity. acs.org General computational techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and Density Functional Theory (DFT) calculations are widely used to correlate the structural or electronic properties of alkaloids with their biological activities. nih.govfrontiersin.org For instance, computational studies have been performed to investigate the DNA binding properties of Vinca (B1221190) alkaloids. windows.net These modeling approaches allow researchers to rationalize observed SAR data and to predict the activity of novel, yet-to-be-synthesized analogues, thereby accelerating the drug discovery process. researchgate.net
Preclinical Pharmacological Evaluation: Elucidating Mechanistic Principles
In Vitro Studies on Cellular Processes
In vitro studies are fundamental in determining the direct effects of a compound on cellular functions. For (+)-3,4-Didehydrocoronaridine, these investigations have provided initial insights into its anti-proliferative capacity, its influence on ion movement, and its interaction with key signaling pathways.
Anti-proliferative Effects in Cell Lines: Mechanistic Insights
The anti-cancer potential of (+)-3,4-Didehydrocoronaridine has been assessed against a panel of human cancer cell lines. medchemexpress.comnih.gov As a constituent of the broader class of vinca (B1221190) alkaloids, which are known for their anti-cancer properties, this compound has demonstrated inhibitory effects on the proliferation of various cancer cells. medchemexpress.com
The anti-proliferative activity of the sulfate (B86663) salt of (+)-3,4-Didehydrocoronaridine has been observed in several cancer cell lines, including:
HepG2 (Hepatocellular carcinoma) medchemexpress.com
K562 (Chronic myelogenous leukemia) medchemexpress.com
MCF7 (Breast adenocarcinoma) medchemexpress.com
MDA-MB-231 (Breast adenocarcinoma) medchemexpress.com
While the precise mechanisms underlying these anti-proliferative effects are still under investigation, they are thought to be linked to its broader cellular activities, such as the modulation of ion channels. medchemexpress.commedchemexpress.commedchemexpress.com
Table 1: In Vitro Anti-proliferative Activity of (+)-3,4-Didehydrocoronaridine Sulfate
| Cell Line | Cancer Type | Cellular Effect |
| HepG2 | Hepatocellular Carcinoma | Anti-proliferative |
| K562 | Chronic Myelogenous Leukemia | Anti-proliferative |
| MCF7 | Breast Adenocarcinoma | Anti-proliferative |
| MDA-MB-231 | Breast Adenocarcinoma | Anti-proliferative |
Cellular Calcium Homeostasis Modulation
A significant aspect of the cellular mechanism of (+)-3,4-Didehydrocoronaridine involves its ability to modulate calcium homeostasis. medchemexpress.combiocrick.commedchemexpress.com Calcium ions are critical second messengers in a multitude of cellular processes, and their dysregulation can impact cell survival and function. mdpi.comoregonstate.education
Specifically, (+)-3,4-Didehydrocoronaridine has been identified as an inhibitor of voltage-operated L-type Ca2+ channels (VOCCs). medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com This inhibition has been demonstrated in different cell types, including cardiomyocytes and vascular smooth muscle cells (VSMCs). medchemexpress.commedchemexpress.com The compound exhibits differential potency in these cell types, with a reported IC50 of 220 μM in cardiomyocytes and a more potent 8 μM in VSMCs for the inhibition of VOCC currents. medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com By blocking these channels, the compound can alter intracellular calcium levels, which may contribute to its observed pharmacological effects, including its anti-proliferative activity. medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com
In Vivo Pharmacological Models for Mechanistic Investigation
To understand the physiological relevance of the in vitro findings, (+)-3,4-Didehydrocoronaridine has been evaluated in various animal models. These studies are crucial for elucidating the compound's mechanistic underpinnings in complex biological systems. nih.govscielo.brnih.gov
Studies in Animal Models of Neuropathic Pain: Mechanistic Underpinnings
Animal models of neuropathic pain are instrumental in understanding the mechanisms of chronic pain and for the development of new analgesic agents. nih.govscielo.brdovepress.commdpi.com The role of ion channels and specific receptor systems is a major focus in this area of research. mdpi.commdpi.com
While direct studies on (+)-3,4-Didehydrocoronaridine in specific neuropathic pain models are not extensively detailed in the provided results, its known mechanisms of action provide a basis for its potential in this area. The compound's interaction with opioid receptors is particularly relevant. researchgate.netpainphysicianjournal.comnih.gov Opioid receptors, including μ, δ, and κ subtypes, are key targets in pain modulation. mdpi.compainphysicianjournal.comrevistachilenadeanestesia.cl The affinity of coronaridine (B1218666) congeners for these receptors suggests a potential mechanism for analgesia. researchgate.net Additionally, its ability to block voltage-gated calcium channels could also contribute to antinociceptive effects, as these channels are involved in the transmission of pain signals. painphysicianjournal.comnih.gov
Exploration of Antidepressant-Like Mechanisms in Animal Models
The potential antidepressant-like effects of (+)-3,4-Didehydrocoronaridine have been explored in animal models of depression. researchgate.netnih.govherbmedpharmacol.comrovedar.comrovedar.com These models, such as the forced swim test and tail suspension test, are designed to screen for antidepressant activity. nih.govrovedar.com
Studies have indicated that (+)-catharanthine, a closely related compound, and (-)-18-methoxycoronaridine induce antidepressant-like activity in mice. medchemexpress.com The mechanisms are thought to involve the serotonergic and norepinephrinergic neurotransmission systems. medchemexpress.com Furthermore, some coronaridine derivatives have been associated with the inhibition of monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters like serotonin (B10506) and norepinephrine. medchemexpress.comnih.govfrontiersin.org Inhibition of MAO is a well-established mechanism for antidepressant drugs. nih.govfrontiersin.org The psychoactive effects of coronaridine compounds, including antidepressant properties, are likely mediated through these complex interactions with multiple neurotransmitter systems and receptors. researchgate.net
Interaction with Cellular Metabolism: In Vitro and In Vivo Studies
The interaction of chemical compounds with cellular metabolism is a critical aspect of their pharmacological profile. This involves understanding how a substance is processed by the body (metabolism) and its effects on various metabolic pathways within cells. nih.govnih.gov
While the direct effects of (+)-3,4-Didehydrocoronaridine on specific metabolic pathways are not extensively detailed in the provided search results, its nature as a constituent of vinca alkaloids, which are known to have anti-cancer activity, suggests potential interactions with cellular processes fundamental to cell growth and proliferation, which are intrinsically linked to metabolism. medchemexpress.commedchemexpress.commedchemexpress.com Cancer cells, for example, exhibit altered metabolism, a phenomenon known as the Warburg effect, which supports their rapid growth. cellsignal.com Compounds that interfere with these metabolic adaptations can be effective anti-cancer agents. Further research is necessary to elucidate the specific metabolic pathways modulated by (+)-3,4-Didehydrocoronaridine in various cell types.
Advanced Analytical Methodologies for Research on + 3,4 Didehydrocoronaridine
Chromatographic Techniques for Isolation and Quantification
Chromatographic methods are fundamental to the separation and purification of (+)-3,4-didehydrocoronaridine from complex mixtures, as well as for its precise quantification. The choice between different chromatographic techniques often depends on the volatility and stability of the compound, as well as the matrix in which it is present.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like many alkaloids, including coronaridine (B1218666) derivatives. For the isolation and quantification of (+)-3,4-didehydrocoronaridine, reversed-phase HPLC is frequently the method of choice. This approach utilizes a non-polar stationary phase (often C18-bonded silica) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives such as formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency for subsequent mass spectrometric detection. nih.govnih.gov
The development of a robust HPLC method involves the optimization of several parameters to achieve adequate separation from impurities and related compounds. These parameters include the column chemistry, mobile phase composition and gradient, flow rate, and column temperature. Detection is commonly performed using a Diode Array Detector (DAD), which provides spectral information across a range of wavelengths, aiding in peak identification and purity assessment. nih.gov For quantitative analysis, a calibration curve is constructed using standards of known concentration.
Table 1: Illustrative HPLC Parameters for Analysis of Related Alkaloids (Note: Specific parameters for (+)-3,4-didehydrocoronaridine would require experimental determination.)
| Parameter | Typical Value/Condition | Purpose |
|---|---|---|
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Separation based on hydrophobicity |
| Mobile Phase | Gradient of Water (with 0.1% Formic Acid) and Acetonitrile | Elution of compounds with varying polarities |
| Flow Rate | 1.0 mL/min | To ensure optimal separation and peak shape |
| Detection | DAD at a specific wavelength (e.g., determined from UV spectrum) | Quantification and peak purity assessment |
| Injection Volume | 10 µL | Introduction of a precise amount of sample |
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While many complex alkaloids may require derivatization to increase their volatility and thermal stability for GC analysis, this method can offer high resolution and sensitivity. For a compound like (+)-3,4-didehydrocoronaridine, a preliminary assessment of its thermal stability would be crucial before employing GC. nih.gov
In a typical GC method, the sample is vaporized and introduced into a capillary column coated with a stationary phase. An inert carrier gas (e.g., helium or nitrogen) carries the analytes through the column, where separation occurs based on boiling points and interactions with the stationary phase. Detection is often achieved using a Flame Ionization Detector (FID), which is sensitive to organic compounds, or a mass spectrometer (GC-MS), which provides both identification and quantification capabilities. nih.gov
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules. ethernet.edu.et A suite of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are conducted to piece together the complete chemical structure of (+)-3,4-didehydrocoronaridine. nih.gov
¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR reveals the types of carbon atoms present. mdpi.com 2D NMR experiments establish correlations between different nuclei. For instance, COSY (Correlation Spectroscopy) identifies coupled protons, HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds. ethernet.edu.etbbhegdecollege.com These data are meticulously analyzed to confirm the presence of the didehydrocoronaridine skeleton and to establish the precise stereochemistry of the molecule. researchgate.net
Table 2: Expected NMR Data for Structural Features of an Indole (B1671886) Alkaloid (Note: Specific chemical shifts for (+)-3,4-didehydrocoronaridine would require experimental measurement.)
| Nucleus | Expected Chemical Shift Range (ppm) | Structural Information |
|---|---|---|
| ¹H | 6.5 - 8.0 | Aromatic protons of the indole ring |
| ¹H | 1.0 - 4.0 | Aliphatic protons of the polycyclic system |
| ¹³C | 100 - 150 | Aromatic and olefinic carbons |
| ¹³C | 20 - 70 | Aliphatic carbons |
UV/Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the indole nucleus present in (+)-3,4-didehydrocoronaridine. nih.gov The UV/Vis spectrum is a plot of absorbance versus wavelength and typically shows one or more absorption maxima (λmax). sielc.com These maxima are characteristic of the compound's electronic structure and can be used for preliminary identification and for quantification, especially in HPLC with a DAD. researchgate.netnih.gov The solvent used for analysis can influence the position and intensity of the absorption bands.
Mass Spectrometric Techniques for Identification and Quantification
Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used for the identification, quantification, and structural elucidation of (+)-3,4-didehydrocoronaridine. nist.gov When coupled with a chromatographic separation technique like HPLC or GC (LC-MS or GC-MS), it becomes a powerful tool for analyzing complex mixtures. nih.govnih.gov
High-resolution mass spectrometry (HRMS) provides a very accurate mass measurement of the molecular ion, which allows for the determination of the elemental composition of (+)-3,4-didehydrocoronaridine. nih.gov Tandem mass spectrometry (MS/MS) involves the fragmentation of the molecular ion, and the resulting fragmentation pattern provides valuable information about the compound's structure. nih.gov This fragmentation data can be used to confirm the identity of the compound by comparing it to a known standard or by interpreting the fragmentation pathways. For quantitative studies, selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) techniques in conjunction with a triple quadrupole mass spectrometer can offer exceptional sensitivity and selectivity. nih.gov
Table 3: Common Compound Names Mentioned
| Compound Name |
|---|
| (+)-3,4-Didehydrocoronaridine |
| Acetonitrile |
| Ammonium acetate |
| Formic acid |
| Helium |
| Methanol |
Liquid Chromatography-Mass Spectrometry (LC-MS) Methods
Liquid chromatography coupled with mass spectrometry (LC-MS), and particularly tandem mass spectrometry (LC-MS/MS), stands as a powerful tool for the analysis of (+)-3,4-Didehydrocoronaridine. This technique provides excellent sensitivity and specificity, allowing for the detection and quantification of the analyte even at trace levels. The chromatographic separation is typically achieved using reverse-phase columns, while detection is performed using a mass spectrometer, often a triple quadrupole or a high-resolution instrument like a quadrupole time-of-flight (QTOF) mass spectrometer.
For the analysis of related iboga alkaloids, various LC-MS/MS methods have been developed. These methods often utilize a C18 column for chromatographic separation with a gradient elution consisting of an aqueous mobile phase (often containing a small percentage of formic acid or ammonium formate (B1220265) to improve peak shape and ionization efficiency) and an organic modifier such as acetonitrile or methanol. nih.govnih.govmdpi.com Electrospray ionization (ESI) in the positive ion mode is commonly employed for the ionization of these alkaloids, as the nitrogen atoms in their structure are readily protonated. nih.gov
In tandem mass spectrometry, multiple reaction monitoring (MRM) is a highly specific and sensitive mode of operation for quantification. It involves the selection of a specific precursor ion (the protonated molecule, [M+H]⁺) in the first quadrupole, its fragmentation in the collision cell, and the detection of one or more specific product ions in the third quadrupole. While specific MRM transitions for (+)-3,4-Didehydrocoronaridine are not extensively reported in the literature, they can be predicted based on the fragmentation patterns of structurally similar compounds like coronaridine. For coronaridine ([M+H]⁺ at m/z 339.2), characteristic product ions are observed that can be used for its identification and quantification. researchgate.netresearchgate.net Given the presence of the double bond in (+)-3,4-Didehydrocoronaridine, its fragmentation pattern is expected to show some differences, potentially involving retro-Diels-Alder reactions characteristic of unsaturated ring systems.
Interactive Data Table: Representative LC-MS/MS Parameters for the Analysis of Iboga Alkaloids
| Parameter | Typical Value/Condition |
| Chromatography | |
| Column | C18 (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Flow Rate | 0.2 - 0.5 mL/min |
| Gradient | Optimized for separation of target analytes |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 - 4.5 kV |
| Desolvation Temperature | 350 - 550 °C |
| Ion Source Temperature | 120 - 150 °C |
| Collision Gas | Argon |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Gas Chromatography-Mass Spectrometry (GC-MS) Methods
Gas chromatography-mass spectrometry (GC-MS) is another valuable technique for the analysis of iboga alkaloids, including (+)-3,4-Didehydrocoronaridine. scielo.brijrrjournal.comphcogj.com This method offers excellent chromatographic resolution and provides detailed structural information through electron ionization (EI) mass spectra, which are highly reproducible and can be compared against spectral libraries.
For the GC-MS analysis of iboga alkaloids, a non-polar or semi-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is typically used. researchgate.net The injector and transfer line temperatures are maintained at a high enough temperature to ensure the volatilization of the analytes without causing thermal degradation. The oven temperature is programmed to ramp up gradually to achieve optimal separation of the different alkaloids present in a sample.
The mass spectrometer is operated in electron ionization mode, where the analyte molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion and a series of characteristic fragment ions. The fragmentation pattern of coronaridine and other iboga alkaloids is well-documented and can be used to tentatively identify (+)-3,4-Didehydrocoronaridine in a complex mixture. scielo.br The presence of the additional double bond in (+)-3,4-Didehydrocoronaridine would likely influence its fragmentation, potentially leading to a more pronounced retro-Diels-Alder fragmentation pathway compared to its saturated analog. In some cases, derivatization may be employed to improve the volatility and thermal stability of the alkaloids, although many iboga alkaloids can be analyzed directly. nih.gov
Interactive Data Table: Typical GC-MS Parameters for the Analysis of Iboga Alkaloids
| Parameter | Typical Value/Condition |
| Gas Chromatography | |
| Column | 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 - 280 °C |
| Oven Program | Initial temp. ~100-150°C, ramp to ~300°C |
| Mass Spectrometry | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | m/z 50-550 |
| Ion Source Temperature | 200 - 230 °C |
Advanced Sample Preparation and Extraction Methods for Complex Matrices
The successful analysis of (+)-3,4-Didehydrocoronaridine from complex matrices, such as plant tissues or biological fluids, is highly dependent on the efficiency of the sample preparation and extraction methods employed. researchgate.net The goal is to isolate the target analyte from interfering substances that could compromise the accuracy and sensitivity of the analytical measurement.
Traditional methods for alkaloid extraction often involve a classic acid-base extraction. jocpr.com In this procedure, the plant material is first extracted with an acidified aqueous solution to protonate the alkaloids, rendering them water-soluble. The aqueous extract is then washed with a non-polar organic solvent to remove lipophilic impurities. Subsequently, the aqueous phase is basified to deprotonate the alkaloids, making them soluble in a non-polar organic solvent, into which they are then extracted.
While effective, these traditional methods can be time-consuming and may require large volumes of organic solvents. Modern extraction techniques aim to overcome these limitations by improving efficiency, reducing solvent consumption, and enhancing selectivity.
Ultrasound-Assisted Extraction (UAE) is a technique that utilizes the energy of ultrasonic waves to enhance the extraction process. nih.govmdpi.com The cavitation bubbles produced by ultrasound can disrupt cell walls, leading to improved solvent penetration and faster extraction of intracellular components like alkaloids. UAE can significantly reduce extraction times and solvent consumption compared to conventional methods.
Microwave-Assisted Extraction (MAE) is another advanced technique that employs microwave energy to heat the solvent and the sample matrix, thereby accelerating the extraction process. nih.govncsu.edunih.goveurekalert.org The rapid heating can lead to the rupture of plant cells, facilitating the release of alkaloids into the extraction solvent. MAE is known for its high efficiency and reduced extraction times.
Solid-Phase Extraction (SPE) is a highly effective and selective method for sample clean-up and concentration. nih.govnih.govlifeasible.com In SPE, the crude extract is passed through a cartridge containing a solid adsorbent. The choice of the adsorbent (e.g., C18, ion-exchange) allows for the selective retention of the target alkaloids while interfering compounds are washed away. The retained alkaloids are then eluted with a small volume of a suitable solvent, resulting in a cleaner and more concentrated sample for analysis.
Interactive Data Table: Comparison of Advanced Extraction Methods for Alkaloids
| Extraction Method | Principle | Advantages | Disadvantages |
| Ultrasound-Assisted Extraction (UAE) | Uses ultrasonic waves to disrupt cell walls and enhance mass transfer. | Reduced extraction time, lower solvent consumption, improved extraction efficiency. | Potential for degradation of thermolabile compounds if not properly controlled. |
| Microwave-Assisted Extraction (MAE) | Employs microwave energy for rapid heating of the solvent and sample. | Very short extraction times, high efficiency, reduced solvent usage. | Requires specialized equipment, potential for localized overheating. |
| Solid-Phase Extraction (SPE) | Selective adsorption of analytes onto a solid phase from a liquid sample. | High selectivity, effective sample clean-up and concentration, automation potential. | Can be more expensive than liquid-liquid extraction, method development can be time-consuming. |
Future Directions in Academic Research on + 3,4 Didehydrocoronaridine
Elucidation of Novel Molecular Targets and Binding Mechanisms
A primary objective in future research on (+)-3,4-Didehydrocoronaridine is the identification and characterization of its molecular targets. While initial studies may suggest interactions with known receptor systems, a comprehensive understanding requires unbiased screening to uncover novel protein interactions. Advanced techniques such as affinity chromatography-mass spectrometry and chemical proteomics can be employed to isolate and identify binding partners from cellular lysates.
Once potential targets are identified, elucidating the precise binding mechanisms becomes paramount. High-resolution structural biology techniques, including X-ray crystallography and cryo-electron microscopy, could be used to solve the structure of (+)-3,4-Didehydrocoronaridine in complex with its target proteins. This would provide atomic-level detail of the binding site, revealing the key amino acid residues and the nature of the chemical interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern the binding affinity and specificity. Such structural insights are invaluable for understanding its mechanism of action and for guiding the rational design of more potent and selective analogues.
Development of Advanced Synthetic Strategies for Complex Analogues
The structural complexity of (+)-3,4-Didehydrocoronaridine presents both challenges and opportunities for medicinal chemistry. Future research will likely focus on developing more efficient and versatile synthetic routes to this molecule. nih.gov Innovations in catalysis and reaction methodology could streamline the synthesis, enabling the production of sufficient quantities for extensive biological evaluation.
Beyond the synthesis of the natural product itself, a critical area of research is the development of strategies for creating complex analogues. researchgate.net Diversity-oriented synthesis (DOS) is one such strategy that allows for the generation of a wide range of structurally diverse molecules from a common starting point. By applying advanced synthetic methods, researchers can systematically modify different parts of the (+)-3,4-Didehydrocoronaridine scaffold. This will enable the exploration of structure-activity relationships (SAR), helping to identify which structural features are essential for its biological activity and which can be modified to improve properties like potency, selectivity, and pharmacokinetic profiles. nih.govmdpi.commdpi.com
Integration of Omics Technologies for Comprehensive Mechanistic Understanding
To gain a holistic view of the biological effects of (+)-3,4-Didehydrocoronaridine, the integration of "omics" technologies is a crucial future direction. biobide.comnih.gov These high-throughput techniques provide a global snapshot of molecular changes within a biological system in response to the compound.
Genomics and Transcriptomics : These approaches can identify changes in gene expression patterns induced by the compound. biobide.comnih.gov For instance, RNA sequencing (RNA-Seq) can reveal which genes are up- or down-regulated, providing clues about the cellular pathways being modulated. nih.gov
Proteomics : This involves the large-scale study of proteins. biobide.com Using techniques like mass spectrometry, proteomics can identify changes in protein expression levels and post-translational modifications, offering a more direct understanding of the compound's functional impact on cellular machinery. nih.govnih.gov
Metabolomics : This is the study of the complete set of small-molecule metabolites within a cell or organism. biobide.com Metabolomics can reveal how (+)-3,4-Didehydrocoronaridine alters metabolic pathways, which can be crucial for understanding both its therapeutic effects and potential off-target effects. nih.govnih.gov
By integrating data from these different omics layers, researchers can construct detailed models of the compound's mechanism of action, moving from simple biomarker identification to a comprehensive understanding of its systemic effects. biobide.com
| Omics Technology | Area of Study | Potential Application for (+)-3,4-Didehydrocoronaridine Research |
| Genomics | Complete set of genes (genome) and their functions. biobide.com | Identifying genetic variations that may influence an individual's response to the compound. |
| Transcriptomics | Complete set of RNA transcripts to study gene expression. biobide.com | Determining which cellular signaling pathways are activated or inhibited by the compound. |
| Proteomics | Entire set of proteins (proteome) in a cell or organism. biobide.com | Identifying direct protein targets and downstream changes in protein expression and function. nih.gov |
| Metabolomics | Complete set of small-molecule metabolites. biobide.com | Understanding the compound's impact on cellular metabolism and identifying metabolic biomarkers of its activity. nih.gov |
Exploration of Intercompound Synergistic and Antagonistic Interactions
In many therapeutic contexts, combination therapy is more effective than monotherapy. nih.gov Therefore, a significant future research avenue is the investigation of how (+)-3,4-Didehydrocoronaridine interacts with other bioactive compounds. nih.govnih.gov These interactions can be synergistic, where the combined effect is greater than the sum of the individual effects, or antagonistic, where one compound diminishes the effect of the other. nih.govmdpi.com
High-throughput screening methods can be used to test (+)-3,4-Didehydrocoronaridine in combination with libraries of approved drugs or other natural products. nih.gov Identifying synergistic combinations could lead to new therapeutic strategies with enhanced efficacy or reduced side effects. nih.govmdpi.com Conversely, understanding antagonistic interactions is crucial for avoiding combinations that could reduce therapeutic benefit. These studies are essential for positioning the compound within potential future clinical applications, especially in complex diseases where multi-target approaches are often necessary. nih.gov
Computational Drug Discovery and In Silico Screening for New Derivatized Lead Compounds
Computational approaches are integral to modern drug discovery and can greatly accelerate the development of new therapeutics based on a natural product lead. taylorandfrancis.comnih.govcmu.edu For (+)-3,4-Didehydrocoronaridine, computational drug design (CADD) can be employed in several ways. taylorandfrancis.comnih.gov
Once a molecular target has been identified and its structure determined, structure-based drug design (SBDD) can be used. taylorandfrancis.com This involves using molecular docking to screen virtual libraries of compounds for their ability to bind to the target's active site. nih.govresearchgate.netnih.gov This in silico screening can prioritize a smaller number of promising derivatives for chemical synthesis and biological testing, saving significant time and resources compared to traditional high-throughput screening. nih.govresearchgate.net
Furthermore, computational methods can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new analogues. taylorandfrancis.comresearchgate.net By building quantitative structure-activity relationship (QSAR) models, researchers can establish correlations between the chemical structure of derivatives and their biological activity, further guiding the optimization process. nih.gov These computational tools will be instrumental in transforming (+)-3,4-Didehydrocoronaridine from a natural product hit into a refined, derivatized lead compound with improved drug-like properties. nih.govresearchgate.netresearchgate.net
| Computational Approach | Description | Application to (+)-3,4-Didehydrocoronaridine |
| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a target protein. nih.govnih.gov | Screening virtual libraries of derivatives against identified targets to predict binding affinity. |
| Virtual Screening | Uses computational methods to screen large libraries of compounds for potential biological activity. taylorandfrancis.comnih.gov | Rapidly identifying promising analogues of (+)-3,4-Didehydrocoronaridine for synthesis. |
| QSAR | Quantitative Structure-Activity Relationship models correlate chemical structure with biological activity. nih.gov | Guiding the design of new derivatives with enhanced potency and selectivity. |
| ADMET Prediction | In silico prediction of a compound's pharmacokinetic and toxicity properties. taylorandfrancis.com | Optimizing lead compounds to have better drug-like characteristics early in the discovery process. |
Q & A
Q. What are the primary molecular targets of (+)-3,4-Didehydrocoronaridine, and how can researchers validate these interactions experimentally?
(+)-3,4-Didehydrocoronaridine (catharanthine) primarily targets voltage-operated L-type Ca²⁺ channels and nicotinic acetylcholine receptors (nAChRs), particularly α9α10 subtypes. To validate these interactions:
- Electrophysiology : Use patch-clamp techniques to measure ion flux inhibition in isolated cells (e.g., HEK-293 cells expressing L-type Ca²⁺ channels or nAChRs) .
- Receptor Binding Assays : Employ radiolabeled ligands (e.g., [³H]-nitrendipine for L-type Ca²⁺ channels) to quantify competitive displacement .
- Functional Assays : Monitor downstream effects, such as muscle contraction inhibition in diaphragm preparations (IC₅₀ = 59.6 μM for nAChR-mediated contractions) .
Q. What methodologies are recommended for isolating (+)-3,4-Didehydrocoronaridine from natural sources?
The compound is isolated from Catharanthus roseus (Madagascar periwinkle) using:
- Chromatographic Techniques : Sequential solvent extraction (e.g., methanol) followed by column chromatography (silica gel or HPLC) for purification .
- Structural Characterization : Confirm identity via NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and comparison with reference spectra .
- Purity Assessment : Validate using HPLC (>95% purity) and melting point analysis .
Advanced Research Questions
Q. How does (+)-3,4-Didehydrocoronaridine modulate GABAA receptor activity, and what experimental designs are optimal for studying its anxiolytic effects?
The compound enhances GABAergic signaling by allosterically increasing GABAA receptor affinity for GABA. Key approaches include:
Q. How can researchers reconcile contradictory data on (+)-3,4-Didehydrocoronaridine’s effects on nicotinic versus muscarinic acetylcholine receptors?
Contradictions arise from off-target interactions or tissue-specific receptor expression. To resolve:
- Selective Antagonists : Use mecamylamine (nAChR antagonist) and atropine (muscarinic antagonist) to isolate receptor contributions .
- Gene Knockout Models : Employ nAChR subunit-specific (e.g., α9/α10) knockout mice to eliminate confounding effects .
- Dose-Response Curves : Compare IC₅₀ values across receptor subtypes to identify preferential targeting .
Q. What experimental designs are critical for evaluating (+)-3,4-Didehydrocoronaridine’s efficacy in neuropathic pain via α9α10 nAChR inhibition?
- Neuropathic Pain Models :
- Chronic Constriction Injury (CCI) : Induce mechanical allodynia in rodents and measure pain thresholds post-treatment .
Data Analysis & Contradiction Management
Q. How should researchers address variability in reported IC₅₀ values for (+)-3,4-Didehydrocoronaridine across studies?
Variability may stem from assay conditions (e.g., pH, temperature) or tissue sources. Mitigation strategies:
- Standardized Protocols : Adopt validated assays (e.g., FLIPR Calcium Flux for L-type channels) .
- Inter-Laboratory Replication : Collaborate to replicate findings using identical reagents and cell lines .
- Meta-Analysis : Pool data from multiple studies to calculate weighted IC₅₀ values and assess heterogeneity .
Methodological Best Practices
Q. What are the advantages of using mixed-methods approaches to study (+)-3,4-Didehydrocoronaridine’s dual anticancer and neuropharmacological activities?
- Quantitative Component : Measure tumor growth inhibition (e.g., xenograft models) and Ca²⁺ channel blockade (IC₅₀) .
- Qualitative Component : Conduct thematic analysis of transcriptional profiling data to identify pathways modulated by the compound .
- Integration : Triangulate findings to elucidate mechanistic links between ion channel modulation and apoptosis induction .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
